4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile
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Description
4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H5N3 and its molecular weight is 131.138. The purity is usually 95%.
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Biological Activity
4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H6N4, with a molecular weight of approximately 150.13 g/mol. The compound features a pyrazole ring, an ethynyl group at the 4-position, and a carbonitrile group at the 5-position, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammatory processes.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, potentially affecting apoptosis and cell survival.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through caspase activation |
A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.0 | Activation of p53 pathway |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes:
Comparative Studies
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
4-Ethynylpyrazole | Pyrazole ring with ethynyl group | Moderate anticancer activity |
3-Methylpyrazole | Methyl-substituted pyrazole | Limited anti-inflammatory effects |
5-Acetylpyrazole | Acetyl group instead of ethynyl | Weak cytotoxicity compared to target compound |
This table highlights how the presence of both an ethynyl group and a carbonitrile enhances its biological activities compared to other derivatives.
Case Studies and Experimental Findings
In a recent study, the efficacy of this compound was evaluated in vivo using murine models. The results indicated significant tumor reduction in treated groups compared to controls, corroborating its potential as an effective therapeutic agent.
Study Design
The study involved:
- Treatment Groups : Mice were divided into control and treatment groups receiving varying doses of the compound.
- Duration : Treatment lasted for four weeks.
Results Summary
The treatment resulted in:
- Tumor Volume Reduction : Average reduction of 50% in tumor volume.
- Survival Rate : Increased survival rate among treated mice by approximately 30%.
Properties
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-3-6-5-9-10(2)7(6)4-8/h1,5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVMYBMRGPJJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.